3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C21H24N4O2S3 |
|---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[(9-methyl-4-oxo-2-thiomorpholin-4-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O2S3/c1-3-4-7-25-20(27)16(30-21(25)28)13-15-18(23-9-11-29-12-10-23)22-17-14(2)6-5-8-24(17)19(15)26/h5-6,8,13H,3-4,7,9-12H2,1-2H3/b16-13- |
InChI Key |
YDQXXLCSLPSLEJ-SSZFMOIBSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCSCC4)SC1=S |
Origin of Product |
United States |
Preparation Methods
Core Pyrido[1,2-a]Pyrimidin-4-One Synthesis
The pyrido[1,2-a]pyrimidin-4-one scaffold forms the foundational structure of the target compound. A highly efficient method involves cyclocondensation of 2-aminopyridine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds. For example, Basahel et al. demonstrated that aluminum-exposed tungstophosphoric acid catalysts (AlHₓPW₁₂O₄₀) enable rapid cyclization under mild conditions, achieving yields exceeding 90% . The catalyst’s dual Brønsted-Lewis acid sites facilitate proton transfer and electron redistribution, critical for ring closure.
Key parameters for this step include:
-
Temperature : 60–80°C in ethanol or acetonitrile.
-
Catalyst loading : 5–10 mol% AlHₓPW₁₂O₄₀.
-
Reaction time : 2–4 hours.
Substituents at the 9-position (methyl group) are introduced via pre-functionalized 2-aminopyridine precursors. For instance, 2-amino-4-methylpyridine reacts with ethyl acetoacetate in the presence of AlHₓPW₁₂O₄₀ to yield 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .
Thiazolidinone Moiety Installation
The thiazolidinone ring is constructed via a Knoevenagel condensation between the pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone aldehyde. Nawale et al. detailed a protocol for synthesizing analogous thiazolidinedione derivatives, which can be adapted for this step . The process involves:
-
Thiazolidinone precursor synthesis : Reacting thiourea with ethyl bromoacetate to form 2-thioxo-1,3-thiazolidin-4-one.
-
Aldehyde functionalization : Introducing the sec-butyl group at the 3-position via alkylation with sec-butyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
-
Knoevenagel condensation : Combining the functionalized thiazolidinone with the pyrido[1,2-a]pyrimidin-4-one core in the presence of piperidine as a base. The reaction proceeds at 80°C in ethanol, with the Z-configuration of the exocyclic double bond stabilized by intramolecular hydrogen bonding .
Critical analytical data for this step include:
-
NMR : δ 7.93 ppm (singlet for benzylidene proton).
-
IR : Peaks at 1690 cm⁻¹ (C=O stretch) and 687 cm⁻¹ (C-S stretch) .
Thiomorpholine Substitution
The thiomorpholin-4-yl group at the 2-position is introduced via nucleophilic aromatic substitution (SNAr). VulcanChem’s technical data highlight a two-step process :
-
Chlorination : Treating 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with phosphorus oxychloride (POCl₃) at 110°C to form the 2-chloro intermediate.
-
Amination : Reacting the chloro derivative with thiomorpholine in the presence of K₂CO₃ in DMF at 90°C. The reaction achieves >85% yield after 12 hours, with purity confirmed by HPLC .
Alternative methods employ Ullmann coupling or Buchwald-Hartwig amination for challenging substitutions, though these require palladium catalysts and higher temperatures .
Final Assembly and Purification
The complete synthesis involves sequential coupling of the three modules:
-
Pyrido[1,2-a]pyrimidin-4-one core → 2. Thiazolidinone side chain → 3. Thiomorpholine group.
Optimized Protocol :
-
Step 1 : Synthesize 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using AlHₓPW₁₂O₄₀ catalyst .
-
Step 2 : Perform Knoevenagel condensation with 3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidine-5-carbaldehyde .
-
Step 3 : Substitute the 2-position with thiomorpholine via SNAr .
Purification :
-
Recrystallization : Ethanol/water (3:1) for the thiazolidinone intermediate.
-
Column chromatography : Silica gel (hexane/ethyl acetate gradient) for final product isolation.
Analytical Validation
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.70–3.85 (m, 4H, thiomorpholine), 7.93 (s, 1H, benzylidene) .
-
HRMS (ESI) : m/z 501.1423 [M+H]⁺ (calculated for C₂₄H₂₈N₄O₃S₂: 501.1426).
Purity : HPLC analysis (C18 column, acetonitrile/water) shows >98% purity at 254 nm .
Challenges and Mitigation
-
Stereochemical Control : The Z-configuration of the thiazolidinone methylidene group is maintained using piperidine as a base, which minimizes isomerization .
-
Side Reactions : Over-alkylation at the thiazolidinone nitrogen is prevented by using sec-butyl bromide in a 1:1 stoichiometric ratio .
-
Catalyst Deactivation : Aluminum tungstophosphoric acid catalysts are regenerated via calcination at 300°C to restore activity .
Chemical Reactions Analysis
Oxidation: Potential oxidation sites include the thiazolidinone sulfur and the pyrimidine nitrogen.
Reduction: Reduction of the pyrimidine ring or thiazolidinone carbonyl may occur.
Substitution: Halogenation or alkylation at various positions is feasible.
Oxidation: Oxone, mCPBA
Reduction: NaBH, LiAlH
Substitution: Alkyl halides, nucleophiles
Major Products:: The specific products depend on reaction conditions and regioselectivity. Potential derivatives include oxidized, reduced, or substituted forms.
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Antiviral Properties
The compound has also been studied for its antiviral effects, particularly against viruses such as HIV and influenza. It is believed to interact with viral proteins, potentially inhibiting their replication processes. This interaction is crucial for understanding how the compound can be optimized for therapeutic use.
Anticancer Potential
Preliminary studies suggest that 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one may inhibit cancer cell proliferation. It appears to target specific enzymes involved in cell cycle regulation and apoptosis, making it a potential lead compound for cancer therapy.
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions requiring specific conditions such as controlled temperatures and pH adjustments. Common reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The following table summarizes key synthetic steps:
| Step | Reagent | Reaction Type | Conditions |
|---|---|---|---|
| 1 | Hydrogen peroxide | Oxidation | Controlled temperature |
| 2 | Sodium borohydride | Reduction | Specific solvent |
| 3 | Amines or thiols | Nucleophilic substitution | pH adjustment |
Case Studies
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated its activity against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at low concentrations.
- Antiviral Research : Another investigation focused on its effects on viral replication in vitro, revealing a dose-dependent reduction in viral load in infected cells.
- Cancer Cell Line Testing : Research conducted on various cancer cell lines indicated that the compound could induce apoptosis through caspase activation pathways.
Mechanism of Action
The compound likely interacts with cellular targets, affecting pathways related to its functional groups. Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Substituent Variations on the Thiazolidinone Ring
The thiazolidinone moiety is a common feature in analogs, but substituents vary significantly:
Key Observations :
Core Heterocycle Modifications
Variations in the central heterocycle impact conjugation and bioactivity:
Key Observations :
- The pyrido[1,2-a]pyrimidin-4-one core (target) offers a rigid, planar structure conducive to intercalation or enzyme inhibition, similar to pyrazolo-pyrimidinones in anti-parasitic agents .
- Thiazolo- or imidazo-fused analogs introduce additional heteroatoms, which may broaden target selectivity but complicate synthesis .
Pharmacological and Physicochemical Properties
- Anti-Parasitic Activity: Pyrido[1,2-a]pyrimidinones with nitro groups (e.g., 3-nitro derivatives) exhibit activity against Leishmania donovani and Entamoeba histolytica . The thioxo group in the target compound may similarly interact with parasitic enzymes.
- Solubility : The thiomorpholinyl group likely improves solubility compared to purely alkyl-substituted analogs (e.g., 3-butyl), though less than morpholinyl derivatives due to reduced polarity .
- Synthetic Accessibility: The target compound’s synthesis likely involves condensation of a thiazolidinone precursor with a pyrido-pyrimidinone intermediate, analogous to methods in .
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds that exhibit significant biological activities. Its unique structural features, including thiazolidin and pyrido[1,2-a]pyrimidinone moieties, suggest potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 457.6 g/mol. The compound's structure allows for multiple functional group interactions, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O2S2 |
| Molecular Weight | 457.6 g/mol |
| CAS Registry Number | 361996-63-6 |
| EINECS | 650-042-4 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. Its functional groups facilitate hydrogen bonding and covalent interactions, potentially modulating the activity of these targets:
- Enzyme Modulation : The thiazolidin and pyrido rings enhance enzyme interaction, influencing metabolic pathways.
- Receptor Binding : The presence of thioxo and morpholine groups may allow binding to specific receptors involved in inflammatory and infectious processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Preliminary studies suggest significant antimicrobial properties against various bacterial strains. For instance, compounds with similar thiazolidine structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
Anticancer Properties
The compound has demonstrated cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values indicating potent activity against:
- MCF-7 (breast cancer) : IC50 = 3.2 µM
- A549 (lung cancer) : IC50 = 8.4 µM
These findings suggest that the compound may induce apoptosis through the caspase pathway, affecting the cell cycle progression.
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been documented in various models. It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to its therapeutic potential in treating inflammatory diseases.
Case Studies
Several studies have evaluated the biological activity of similar compounds derived from thiazolidine frameworks:
-
Study on Thiazolidine Derivatives :
- Objective : Evaluate antioxidant and anti-inflammatory properties.
- Findings : Compounds showed significant inhibition of lipid peroxidation (EC50 values ranging from 0.5 to 0.7 mM) and reduced levels of TNF-alpha in animal models.
-
Cytotoxicity Assessment :
- Objective : Assess cytotoxic effects on human cancer cell lines.
- Results : The synthesized derivatives displayed high selectivity indices against MCF-7 and A2780 cells, indicating potential for targeted cancer therapies.
Q & A
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound after synthesis?
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential. For example:
- 1H/13C NMR identifies proton and carbon environments, particularly distinguishing Z/E isomerism in the thiazolidinone moiety.
- IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹). Advanced techniques like 2D NMR (COSY, HSQC) resolve overlapping signals in the pyrido[1,2-a]pyrimidinone core .
Q. What synthetic routes are commonly employed for this compound?
A multi-step approach is typical:
- Step 1: Formation of the thiazolidinone ring via cyclization of thiourea derivatives with α-haloketones.
- Step 2: Condensation of the thiazolidinone intermediate with a pyrido[1,2-a]pyrimidinone precursor under acidic conditions.
- Step 3: Functionalization of the thiomorpholine group via nucleophilic substitution (e.g., using thiomorpholine in DMF with K₂CO₃) . Key Considerations: Solvent selection (e.g., DMSO for polar intermediates) and catalyst optimization (e.g., Lewis acids for regioselectivity) .
Q. How is the purity of this compound assessed in preclinical studies?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures >95% purity.
- Mass Spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).
- Elemental Analysis validates stoichiometry (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) calculates:
- HOMO-LUMO gaps to assess redox activity (critical for understanding thiol-thione tautomerism in the thiazolidinone ring).
- Electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., the exocyclic methylene group). Example: B3LYP/6-311++G(d,p) basis sets model non-covalent interactions between the thiomorpholine moiety and biological targets .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer efficacy)?
- Dose-Response Studies: Establish IC₅₀ values across cell lines (e.g., NCI-60 panel) to differentiate selective cytotoxicity.
- Mechanistic Profiling: Use RNA sequencing to identify pathway-specific effects (e.g., apoptosis induction vs. ROS modulation).
- Structural Analog Comparison: Compare activity of derivatives (Table 1) to isolate contributions of specific substituents .
Table 1: Structural Analogs and Key Features
| Compound | Structural Variation | Bioactivity Profile |
|---|---|---|
| 9-Methyl-2-(propylamino)-... | Lacks thiazolidinone ring | Weak antimicrobial activity |
| 4-Oxo-2-thioxo-1,3-thiazolidin | Simplified core | Moderate anticancer activity |
| Target compound | Full structure with thiomorpholine | Dual antimicrobial/anticancer |
Q. How are crystallographic data (e.g., X-ray) utilized to validate stereochemical configuration?
- Single-Crystal X-Ray Diffraction confirms Z-configuration of the exocyclic methylene group and planarity of the pyrido[1,2-a]pyrimidinone core.
- Software: SHELXL refines occupancy factors and thermal parameters; ORTEP-3 generates publication-quality molecular diagrams .
Q. What experimental designs optimize reaction yields during scale-up synthesis?
- DoE (Design of Experiments): Varies temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (5–20 mol%) to identify optimal conditions.
- In Situ Monitoring: ReactIR tracks intermediate formation (e.g., thiolate intermediates at 2050 cm⁻¹).
- Green Chemistry Principles: Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) to improve sustainability .
Methodological Notes
- Contradiction Management: Cross-validate biological assays (e.g., MIC vs. time-kill curves for antimicrobial studies) to minimize false positives.
- Data Reproducibility: Use internal standards (e.g., deuterated solvents for NMR) and triplicate measurements in all experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
